2-(DIFLUOROMETHOXY)-5-[1-(4-FLUOROPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Overview
Description
2-(DIFLUOROMETHOXY)-5-[1-(4-FLUOROPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is a complex organic compound characterized by the presence of multiple fluorine atoms and a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIFLUOROMETHOXY)-5-[1-(4-FLUOROPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common approach is the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The synthesis may start with the preparation of key intermediates such as trifluoromethyl ketones and trifluoromethyl ethers . These intermediates are then subjected to various coupling reactions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of trifluoromethyl triflate as a reagent has been reported for the synthesis of heteroaromatic trifluoromethyl ethers , which can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(DIFLUOROMETHOXY)-5-[1-(4-FLUOROPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl triflate , trifluoromethyl phenyl sulfone , and other fluorinating agents. Reaction conditions may vary depending on the desired transformation, but typically involve the use of catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the use of trifluoromethyl triflate can lead to the formation of trifluoromethylated products .
Scientific Research Applications
2-(DIFLUOROMETHOXY)-5-[1-(4-FLUOROPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER has several scientific research applications:
Biology: It may be used in the study of biological systems and the development of bioactive molecules.
Industry: It is used in the production of materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(DIFLUOROMETHOXY)-5-[1-(4-FLUOROPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its ability to form strong interactions with target molecules, leading to its desired effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable synthetic targets in medicinal chemistry.
Trifluoromethyl phenyl sulfone: This compound is used as a trifluoromethylating agent and has similar applications in organic synthesis.
Trifluoromethyl triflate: Used as a reagent for the synthesis of trifluoromethyl ethers.
Uniqueness
2-(DIFLUOROMETHOXY)-5-[1-(4-FLUOROPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is unique due to its complex structure and the presence of multiple fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F6N3O2/c1-11-19-15(22(26,27)28)10-16(12-3-8-17(33-21(24)25)18(9-12)32-2)29-20(19)31(30-11)14-6-4-13(23)5-7-14/h3-10,21H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNKTAXVDUMPGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=C(C=C3)OC(F)F)OC)C(F)(F)F)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F6N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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